2,5-Diisopropyl-p-xylene (CAS 10375-96-9), systematically known as 1,4-dimethyl-2,5-diisopropylbenzene, is a sterically hindered tetraalkylbenzene utilized primarily as an advanced industrial precursor [1]. Characterized by its specific para-methyl and para-isopropyl substitution pattern, this compound is highly valued in polymer chemistry as a strategic alternative to durene (1,2,4,5-tetramethylbenzene) for the synthesis of pyromellitic dianhydride (PMDA) [2]. PMDA is a critical monomer required for manufacturing high-performance polyimide films (e.g., Kapton). Because durene is frequently subject to supply chain deficiencies, 2,5-diisopropyl-p-xylene has emerged as a crucial procurement substitute that supports both gas-phase and advanced high-yield liquid-phase oxidation workflows [2].
Attempting to substitute 2,5-diisopropyl-p-xylene with bulkier alternatives like 1,2,4,5-tetraisopropylbenzene (TIPB) fundamentally alters oxidation kinetics and ruins downstream yields [1]. Using TIPB introduces excessive steric hindrance that severely inhibits the simultaneous oxidation of adjacent alkyl groups required to form the critical dianhydride structure, drastically reducing PMDA yields [1]. Furthermore, while durene remains the traditional PMDA precursor, its chronic market shortages force manufacturers to seek alternatives; 2,5-diisopropyl-p-xylene provides a highly reliable, process-compatible solution that uniquely supports high-yield liquid-phase oxidation at lower temperatures, unlike crude mixed-xylene streams which require cost-prohibitive isomer separation [2].
In the synthesis of pyromellitic dianhydride (PMDA) via vanadium oxide-catalyzed gas-phase oxidation, the specific alkyl substitution pattern dictates the final yield. 2,5-Diisopropyl-p-xylene significantly outperforms 1,2,4,5-tetraisopropylbenzene (TIPB) because the latter suffers from severe steric hindrance that blocks the simultaneous oxidation of adjacent isopropyl groups into the required anhydride structure [1]. This makes 2,5-diisopropyl-p-xylene a far more efficient tetraalkylbenzene precursor for PMDA when the traditional baseline, durene, is unavailable.
| Evidence Dimension | PMDA formation efficiency in gas-phase oxidation |
| Target Compound Data | 2,5-Diisopropyl-p-xylene achieves viable PMDA yields by balancing reactive methyls with sterically manageable isopropyls. |
| Comparator Or Baseline | 1,2,4,5-Tetraisopropylbenzene (TIPB) (Produces significantly lower PMDA yields due to adjacent isopropyl steric clash). |
| Quantified Difference | Higher PMDA yield and superior oxidizability compared to TIPB under identical V-P-O catalytic conditions. |
| Conditions | Gas-phase air oxidation over V2O5-P2O5-alundum catalyst. |
Buyers sourcing PMDA precursors must avoid TIPB due to its steric limitations; 2,5-diisopropyl-p-xylene provides the necessary structural balance for efficient anhydride formation.
Traditional PMDA production relies on the high-temperature (400-450 °C) vapor-phase oxidation of durene, which typically caps yields at approximately 65%. 2,5-Diisopropyl-p-xylene is highly compatible with advanced liquid-phase oxidation processes operating at much lower temperatures (≤200 °C) [1]. This transition to liquid-phase oxidation utilizing 2,5-diisopropyl-p-xylene can drive PMDA yields up to 90%, offering a massive improvement in raw material efficiency and process economics [1].
| Evidence Dimension | PMDA Yield and Process Temperature |
| Target Compound Data | Up to 90% PMDA yield via liquid-phase oxidation at ≤200 °C. |
| Comparator Or Baseline | Traditional durene vapor-phase oxidation baseline (~65% yield at 400-450 °C). |
| Quantified Difference | +25% absolute increase in maximum yield while reducing reaction temperature by >200 °C. |
| Conditions | Liquid-phase oxidation vs. standard high-temperature vapor-phase oxidation. |
Procuring this compound enables manufacturers to utilize lower-temperature liquid-phase oxidation, drastically improving PMDA yields and reducing energy costs.
Procuring highly pure 2,5-diisopropyl-p-xylene is critical because generic mixed diisopropylxylene fractions contain close-boiling isomers that are extremely difficult and costly to separate [1]. When synthesized via the selective alkylation of pure p-xylene with propylene, the process yields a high concentration of the specific 1,4-dimethyl-2,5-diisopropylbenzene isomer [1]. This avoids the extensive re-alkylation and transalkylation stages required when sourcing from crude mixed-xylene alkylation streams.
| Evidence Dimension | Downstream separation complexity and isomeric purity |
| Target Compound Data | Direct selective alkylation of p-xylene yields high-purity 2,5-diisopropyl-p-xylene suitable for direct oxidation. |
| Comparator Or Baseline | Mixed xylene alkylation streams (Require complex, multi-stage separation due to identical boiling points of isomers). |
| Quantified Difference | Elimination of costly transalkylation/isomerization purification stages. |
| Conditions | Friedel-Crafts alkylation of p-xylene vs. mixed xylenes. |
Buyers must specify the pure 2,5-diisopropyl-p-xylene isomer, as crude diisopropylxylene mixtures require cost-prohibitive separation before they can be used in polyimide precursor synthesis.
Due to its optimized steric profile, 2,5-diisopropyl-p-xylene serves as a direct, high-efficiency substitute for durene in the synthesis of PMDA, a critical monomer for Kapton and other high-performance polyimide films [1]. It is particularly suited for modern facilities seeking to overcome durene supply chain shortages while maintaining high anhydride yields [2].
For chemical manufacturers transitioning away from energy-intensive gas-phase oxidations (400-450 °C), this compound is an ideal feedstock. It can be efficiently oxidized in the liquid phase at temperatures at or below 200 °C, significantly improving process economics and driving PMDA yields up to 90% [2].
Because crude mixed-xylene alkylation streams yield close-boiling isomers that are nearly impossible to separate economically, procuring pure 2,5-diisopropyl-p-xylene is essential for high-purity polyimide monomer synthesis [2]. Starting with this specific isomer bypasses the need for costly downstream transalkylation and isomerization, ensuring the final PMDA meets the stringent purity requirements of the electronics and aerospace industries[2].
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